4-{2-[(4-bromophenoxy)acetyl]hydrazino}-N-(2,5-dimethylphenyl)-4-oxobutanamide 4-{2-[(4-bromophenoxy)acetyl]hydrazino}-N-(2,5-dimethylphenyl)-4-oxobutanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1017211
InChI: InChI=1S/C20H22BrN3O4/c1-13-3-4-14(2)17(11-13)22-18(25)9-10-19(26)23-24-20(27)12-28-16-7-5-15(21)6-8-16/h3-8,11H,9-10,12H2,1-2H3,(H,22,25)(H,23,26)(H,24,27)
SMILES: CC1=CC(=C(C=C1)C)NC(=O)CCC(=O)NNC(=O)COC2=CC=C(C=C2)Br
Molecular Formula: C20H22BrN3O4
Molecular Weight: 448.3 g/mol

4-{2-[(4-bromophenoxy)acetyl]hydrazino}-N-(2,5-dimethylphenyl)-4-oxobutanamide

CAS No.:

Cat. No.: VC1017211

Molecular Formula: C20H22BrN3O4

Molecular Weight: 448.3 g/mol

* For research use only. Not for human or veterinary use.

4-{2-[(4-bromophenoxy)acetyl]hydrazino}-N-(2,5-dimethylphenyl)-4-oxobutanamide -

Specification

Molecular Formula C20H22BrN3O4
Molecular Weight 448.3 g/mol
IUPAC Name 4-[2-[2-(4-bromophenoxy)acetyl]hydrazinyl]-N-(2,5-dimethylphenyl)-4-oxobutanamide
Standard InChI InChI=1S/C20H22BrN3O4/c1-13-3-4-14(2)17(11-13)22-18(25)9-10-19(26)23-24-20(27)12-28-16-7-5-15(21)6-8-16/h3-8,11H,9-10,12H2,1-2H3,(H,22,25)(H,23,26)(H,24,27)
Standard InChI Key PLLLIWCTDJMKRQ-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)NC(=O)CCC(=O)NNC(=O)COC2=CC=C(C=C2)Br
Canonical SMILES CC1=CC(=C(C=C1)C)NC(=O)CCC(=O)NNC(=O)COC2=CC=C(C=C2)Br

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator